molecular formula C12H17NO6S B14546438 1-[2-(tert-Butylperoxy)ethanesulfonyl]-4-nitrobenzene CAS No. 62021-99-2

1-[2-(tert-Butylperoxy)ethanesulfonyl]-4-nitrobenzene

Cat. No.: B14546438
CAS No.: 62021-99-2
M. Wt: 303.33 g/mol
InChI Key: UVDBGYCLNNTFPW-UHFFFAOYSA-N
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Description

1-[2-(tert-Butylperoxy)ethanesulfonyl]-4-nitrobenzene is an organic compound that features a nitrobenzene ring substituted with a tert-butylperoxy group and an ethanesulfonyl group

Preparation Methods

The synthesis of 1-[2-(tert-Butylperoxy)ethanesulfonyl]-4-nitrobenzene typically involves the reaction of 4-nitrobenzenesulfonyl chloride with tert-butyl hydroperoxide in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to ensure the stability of the peroxide group. Industrial production methods may involve continuous flow processes to enhance yield and safety.

Chemical Reactions Analysis

1-[2-(tert-Butylperoxy)ethanesulfonyl]-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of radicals.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group. Common reagents for these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines. Major products formed include amino derivatives and substituted benzene compounds.

Scientific Research Applications

1-[2-(tert-Butylperoxy)ethanesulfonyl]-4-nitrobenzene has several scientific research applications:

    Polymer Chemistry: It is used as a radical initiator in polymerization reactions to produce various polymers.

    Materials Science: The compound is utilized in the synthesis of advanced materials with specific properties, such as enhanced thermal stability.

    Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active molecules and its role in drug delivery systems.

    Industry: It is employed in the production of specialty chemicals and as a curing agent for resins.

Mechanism of Action

The mechanism of action of 1-[2-(tert-Butylperoxy)ethanesulfonyl]-4-nitrobenzene involves the generation of free radicals from the peroxide group. These radicals can initiate polymerization reactions by attacking monomers and forming polymer chains. The nitro group can also participate in electron transfer reactions, influencing the compound’s reactivity. Molecular targets include unsaturated monomers and other reactive species in the reaction medium.

Comparison with Similar Compounds

Similar compounds to 1-[2-(tert-Butylperoxy)ethanesulfonyl]-4-nitrobenzene include:

    tert-Butylperoxy 2-ethylhexyl carbonate: Used as a polymerization initiator with similar radical-forming properties.

    tert-Butyl peroxybenzoate: Another peroxide compound used in polymer chemistry.

    1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane: Known for its stability and use in high-temperature polymerization processes

Properties

CAS No.

62021-99-2

Molecular Formula

C12H17NO6S

Molecular Weight

303.33 g/mol

IUPAC Name

1-(2-tert-butylperoxyethylsulfonyl)-4-nitrobenzene

InChI

InChI=1S/C12H17NO6S/c1-12(2,3)19-18-8-9-20(16,17)11-6-4-10(5-7-11)13(14)15/h4-7H,8-9H2,1-3H3

InChI Key

UVDBGYCLNNTFPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOCCS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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